1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to its combination of a fluorophenyl group, a thiazole ring, and a pyridinyl-piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-14-18(23-19(27-14)15-5-7-16(21)8-6-15)20(26)25-12-10-24(11-13-25)17-4-2-3-9-22-17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYWNTTYDCXJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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